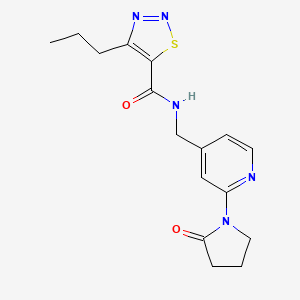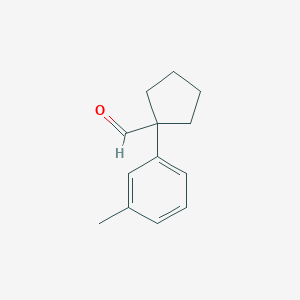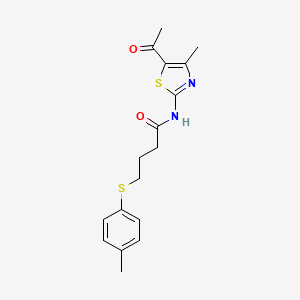![molecular formula C23H22N4O3 B2740660 2-(2-methoxyphenyl)-9-(4-methoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one CAS No. 539842-07-4](/img/structure/B2740660.png)
2-(2-methoxyphenyl)-9-(4-methoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-methoxyphenyl)-9-(4-methoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a useful research compound. Its molecular formula is C23H22N4O3 and its molecular weight is 402.454. The purity is usually 95%.
BenchChem offers high-quality 2-(2-methoxyphenyl)-9-(4-methoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-methoxyphenyl)-9-(4-methoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
H1-antihistaminic Agents
Compounds related to triazoloquinazolinone have been synthesized and evaluated for their potential as H1-antihistaminic agents. For example, a study synthesized a series of 1-substituted-4-(3-methoxyphenyl)-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones, testing them for in vivo H1-antihistaminic activity on guinea pigs. These compounds significantly protected animals from histamine-induced bronchospasm. Compound II emerged as the most active, suggesting its potential as a new class of H1-antihistaminic agents with minimal sedation compared to chlorpheniramine maleate, a reference standard (Alagarsamy et al., 2009).
Tubulin Polymerization Inhibitors and Vascular Disrupting Agents
Triazoloquinazolinone-based compounds have also been designed as conformationally restricted analogues to inhibit tubulin polymerization and demonstrate growth inhibitory activities. Certain derivatives have shown potent anticancer activity across various cancer cell lines, indicating their role in disrupting vascular formation and suggesting a pathway for cancer treatment development (Driowya et al., 2016).
Adenosine Antagonists
Research into triazoloquinazoline derivatives has identified their potential as highly potent adenosine antagonists. These compounds have shown significant binding potency at adenosine receptors, with implications for the development of treatments for various conditions, including cardiovascular diseases (Francis et al., 1988).
Antimicrobial Activity
Several novel quinazolinones fused with triazole and other heterocyclic rings have been synthesized and evaluated for their antimicrobial activity. These studies have found significant antibacterial and antifungal activities, suggesting the potential of triazoloquinazolinone derivatives in developing new antimicrobial agents (Pandey et al., 2009).
Quality Control and Antimalarial Agents
Research has also focused on developing quality control methods for triazoloquinazolinone derivatives as promising antimalarial agents. This includes assessing solubility, identification, related impurities, and assay by potentiometric titration, highlighting the compound's potential for further in-depth studies in malaria treatment (Danylchenko et al., 2018).
Propiedades
IUPAC Name |
2-(2-methoxyphenyl)-9-(4-methoxyphenyl)-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O3/c1-29-15-12-10-14(11-13-15)21-20-17(7-5-8-18(20)28)24-23-25-22(26-27(21)23)16-6-3-4-9-19(16)30-2/h3-4,6,9-13,21H,5,7-8H2,1-2H3,(H,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEIMNEAZCCWJKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2C3=C(CCCC3=O)NC4=NC(=NN24)C5=CC=CC=C5OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-methoxyphenyl)-9-(4-methoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-methylbenzyl 5-[(E)-2-phenylethenyl]-1,3,4-oxadiazol-2-yl sulfide](/img/structure/B2740580.png)

![[4-(1-Methylimidazol-2-yl)piperazin-1-yl]-(4-methylthiadiazol-5-yl)methanone](/img/structure/B2740583.png)
![4-butyl-N-(1-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)cyclohexanecarboxamide](/img/structure/B2740585.png)
![2-{2-[(3-Chloro-4-fluorophenyl)(cyano)amino]ethoxy}ethan-1-ol](/img/structure/B2740588.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(pyrimidin-2-yloxy)pyrrolidine-1-carboxamide](/img/structure/B2740589.png)
![2-((3-(4-ethoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(4-ethylphenyl)acetamide](/img/no-structure.png)
![1-[4-(1,3-Benzoxazol-2-yl)-3-methylpiperazin-1-yl]prop-2-en-1-one](/img/structure/B2740593.png)



![2-[2-(4-Methoxyphenyl)-1,3-oxazol-4-yl]acetonitrile](/img/structure/B2740600.png)